molecular formula C11H15ClN2O2 B8229231 Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate

Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate

Cat. No.: B8229231
M. Wt: 242.70 g/mol
InChI Key: CLIIHUOFOCDSDJ-UHFFFAOYSA-N
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Description

Tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 4-chloropyridin-2-amine with di-tert-butyl dicarbonate in the presence of a base such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

[ \text{4-chloropyridin-2-amine} + \text{di-tert-butyl dicarbonate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyridine ring.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Hydrolysis: 4-chloropyridin-2-amine and carbon dioxide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology and Medicine:

  • Investigated for potential pharmacological activities.
  • Used in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of agrochemicals and pharmaceuticals.
  • Applied in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl (4-aminopyridin-2-yl)carbamate
  • Tert-butyl (4-methylpyridin-2-yl)carbamate
  • Tert-butyl (4-bromopyridin-2-yl)carbamate

Comparison:

  • Structural Differences: The presence of different substituents on the pyridine ring (e.g., amino, methyl, bromo) affects the compound’s reactivity and properties.
  • Reactivity: The chloro group in tert-butyl ((4-chloropyridin-2-yl)methyl)carbamate makes it more susceptible to nucleophilic substitution compared to its analogs.
  • Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[(4-chloropyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIIHUOFOCDSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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